3,6-Dibromo-2-chlorotoluene
Overview
Description
3,6-Dibromo-2-chlorotoluene is a useful research compound. Its molecular formula is C7H5Br2Cl and its molecular weight is 284.37. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Organic Transformations
1,4-Dibromo-2-chloro-3-methylbenzene serves as a precursor in various organic synthesis processes, particularly in reactions that involve the intermediate formation of benzynes. These compounds are valuable for their regioselective bromination and subsequent transformations, which are critical in synthesizing diverse derivatives for further chemical studies and applications (Diemer, Leroux, & Colobert, 2011).
Catalysis and Polymerization
The compound has implications in catalysis, especially in Suzuki–Miyaura coupling reactions. Its derivatives, when used as catalysts, show remarkable efficiency in polybromoarenes' transformations to fully substituted polyarylarenes, demonstrating high turnover numbers and yields. This indicates its potential in facilitating complex organic reactions, enhancing the synthesis of polyarylarenes crucial for various material science and chemical engineering applications (Shaik, Ramkumar, Varghese, & Sankararaman, 2013).
Material Science and Engineering
In material science, the structural and physical properties of 1,4-Dibromo-2-chloro-3-methylbenzene derivatives are studied to understand their melting behaviors and crystalline structures. Such studies are essential for designing materials with specific thermal and mechanical properties for use in advanced technological applications (Dziubek & Katrusiak, 2014).
Environmental and Physical Chemistry
The environmental behavior of halogenated benzenes, including derivatives of 1,4-Dibromo-2-chloro-3-methylbenzene, is a subject of study in physical chemistry. Understanding the vapor pressures and phase transitions of these compounds aids in assessing their environmental impact, especially in terms of atmospheric presence and potential as greenhouse gases (Oonk, Genderen, Blok, & Linde, 2000).
Mechanism of Action
The mechanism of action of 1,4-Dibromo-2-chloro-3-methylbenzene in chemical reactions typically involves the aromatic ring acting as a nucleophile, reacting with electrophiles during electrophilic aromatic substitution reactions . The specific mechanism can vary depending on the reaction conditions and the electrophile involved .
Safety and Hazards
Properties
IUPAC Name |
1,4-dibromo-2-chloro-3-methylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2Cl/c1-4-5(8)2-3-6(9)7(4)10/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTQQPQNDEZNBJI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)Br)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2Cl | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90661543 | |
Record name | 1,4-Dibromo-2-chloro-3-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90661543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000573-62-5 | |
Record name | 1,4-Dibromo-2-chloro-3-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90661543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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